2,4-Dichloro-5-(thiophen-3-yl)pyrimidine 2,4-Dichloro-5-(thiophen-3-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15749850
InChI: InChI=1S/C8H4Cl2N2S/c9-7-6(3-11-8(10)12-7)5-1-2-13-4-5/h1-4H
SMILES:
Molecular Formula: C8H4Cl2N2S
Molecular Weight: 231.10 g/mol

2,4-Dichloro-5-(thiophen-3-yl)pyrimidine

CAS No.:

Cat. No.: VC15749850

Molecular Formula: C8H4Cl2N2S

Molecular Weight: 231.10 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dichloro-5-(thiophen-3-yl)pyrimidine -

Specification

Molecular Formula C8H4Cl2N2S
Molecular Weight 231.10 g/mol
IUPAC Name 2,4-dichloro-5-thiophen-3-ylpyrimidine
Standard InChI InChI=1S/C8H4Cl2N2S/c9-7-6(3-11-8(10)12-7)5-1-2-13-4-5/h1-4H
Standard InChI Key BJBFJJVZAWOKCI-UHFFFAOYSA-N
Canonical SMILES C1=CSC=C1C2=CN=C(N=C2Cl)Cl

Introduction

Chemical Identity and Structural Features

2,4-Dichloro-5-(thiophen-3-yl)pyrimidine belongs to the pyrimidine family, a class of heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms. The chlorine substituents at positions 2 and 4 increase the compound’s electrophilicity, facilitating nucleophilic substitution reactions critical for drug design. The thiophene group at position 5 introduces a sulfur-containing heterocycle, enhancing lipophilicity and π-π stacking interactions with biological targets .

Key Structural Attributes:

  • Pyrimidine Core: Provides a planar aromatic system for intermolecular interactions.

  • Chlorine Substituents: Improve metabolic stability and binding affinity to hydrophobic enzyme pockets.

  • Thiophene Moiety: Contributes to electron delocalization and modulates solubility.

The compound’s NMR spectrum typically shows characteristic peaks for the thiophene protons (δ 7.2–7.5 ppm) and pyrimidine ring protons (δ 8.1–8.3 ppm) .

Synthesis and Optimization Strategies

Conventional Synthesis Routes

The synthesis of 2,4-dichloro-5-(thiophen-3-yl)pyrimidine involves two primary steps:

  • Formation of the Pyrimidine-Thiophene Backbone:

    • 5-(Thiophen-3-yl)pyrimidine-2,4-diol is treated with phosphorus oxychloride (POCl3\text{POCl}_3) in the presence of a base (e.g., triethylamine) under reflux conditions .

    • Solvents such as toluene or xylene are preferred to minimize side reactions .

  • Chlorination:

    • The hydroxyl groups at positions 2 and 4 are replaced by chlorine atoms via nucleophilic substitution, yielding the final product .

Reaction Conditions:

  • Temperature: 100–160°C

  • Time: 2–6 hours

  • Yield: 90–96%

Advancements in Sustainable Synthesis

Recent patents emphasize reducing POCl3\text{POCl}_3 consumption and simplifying post-reaction processing. For example, using trimethylbenzene as a solvent decreases phosphorus oxychloride equivalents from 2.5 to 2.0 mol, reducing thermal waste and improving safety . Additionally, water-free workup methods avoid hydrolysis of sensitive intermediates .

Applications in Drug Development

Anticancer Agents

The compound serves as a precursor for kinase inhibitors targeting EGFR and VEGFR. Modifications at the 5-position (e.g., introducing sulfonamide groups) improve selectivity and reduce off-target effects .

Antiviral Therapeutics

Structural analogs have shown promise against HIV-1, with resistance profiles superior to etravirine. For example, compound 13c2 from PMC7441537 exhibits a half-life of 11.1 hours and 30.96% oral bioavailability, highlighting the potential of thiophene-pyrimidine hybrids .

Comparative Analysis of Pyrimidine Derivatives

CompoundSubstituentsSynthesis Yield (%)Biological Activity
2,4-Dichloro-5-methoxypyrimidineMethoxy at C590–96 Intermediate for antitumor drugs
2,4-Dichloro-5-trifluoromethylpyrimidineCF3_3 at C585–92 HIV-1 inhibitor intermediate
Dihydrofuro[3,4-d]pyrimidineFused dihydrofuran ring75–80 EC50_{50} = 0.9–8.4 nM (HIV-1)
2,4-Dichloro-5-(thiophen-3-yl)pyrimidineThiophene at C590–96 (predicted)Potential multitarget agent

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